molecular formula C24H17BrN2O2S B11565176 O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate

O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate

Cat. No.: B11565176
M. Wt: 477.4 g/mol
InChI Key: XTEKREQIXJAPBC-UHFFFAOYSA-N
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Description

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-bromoacetophenone with thiosemicarbazide in ethanol, followed by the addition of naphthylamine. The reaction conditions often include boiling the mixture in ethanol to achieve a good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, especially in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H17BrN2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

O-[3-(naphthalen-2-ylcarbamoyl)phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C24H17BrN2O2S/c25-19-9-12-20(13-10-19)27-24(30)29-22-7-3-6-18(15-22)23(28)26-21-11-8-16-4-1-2-5-17(16)14-21/h1-15H,(H,26,28)(H,27,30)

InChI Key

XTEKREQIXJAPBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)OC(=S)NC4=CC=C(C=C4)Br

Origin of Product

United States

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